Atorvastatin-Verunreinigung F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

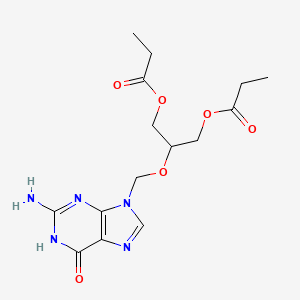

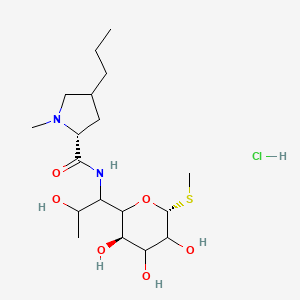

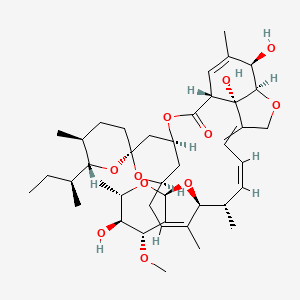

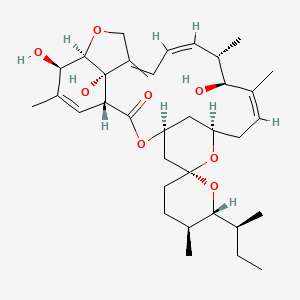

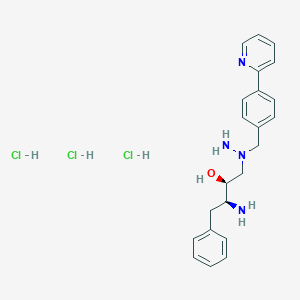

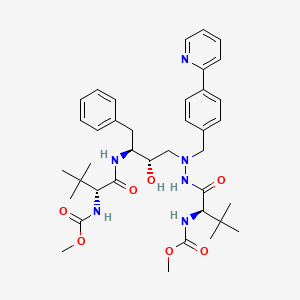

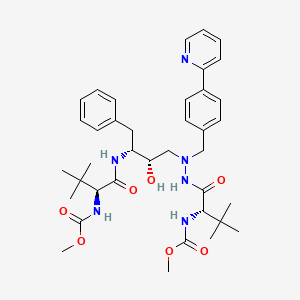

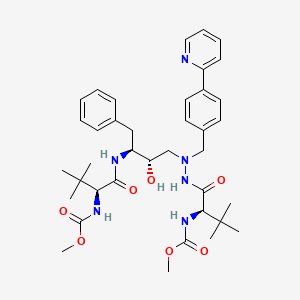

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .

Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical and Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Wissenschaftliche Forschungsanwendungen

Entwicklung analytischer Methoden

Atorvastatin-Verunreinigung F ist entscheidend für die Entwicklung analytischer Methoden, insbesondere in der Hochleistungsflüssigkeitschromatographie (HPLC). Forscher haben neuartige, schnelle und einfache HPLC-Methoden zur Bestimmung von Atorvastatin und seinen Verunreinigungen, einschließlich Verunreinigung F, in pharmazeutischen Tabletten entwickelt {svg_1}. Dies beinhaltet die Erstellung einer einzigen Probenvorbereitung und chromatographischen Durchführung, wodurch die Zeit und der Verbrauch der mobilen Phase im Vergleich zu traditionellen Methoden deutlich reduziert werden.

Methodenvalidierung (AMV)

Verunreinigung F wird in Methodenvalidierungsprozessen verwendet, um die Genauigkeit und Zuverlässigkeit analytischer Methoden sicherzustellen. Sie ist unerlässlich für Anwendungen in der Qualitätskontrolle (QC), insbesondere für Abbreviated New Drug Applications (ANDA) oder während der kommerziellen Produktion von Atorvastatin {svg_2}. Das Vorhandensein der Verunreinigung hilft, die Selektivität, Linearität, Genauigkeit und Präzision der analytischen Methoden zu validieren.

Qualitätskontrolle in der pharmazeutischen Analyse

In der pharmazeutischen Industrie wird this compound verwendet, um chromatographische Verfahren mit Massendetektion zur Qualitätskontrolle zu ergänzen. Dies verbessert die Detektion und Quantifizierung von Verunreinigungen und stellt die Sicherheit und Wirksamkeit von Atorvastatin als endgültiges Arzneimittelprodukt sicher {svg_3}. Die Massendetektion liefert Informationen über das Molekulargewicht, die bei der Identifizierung von Verunreinigungen helfen, selbst bei sehr niedrigen Nachweisgrenzen.

Strukturcharakterisierung von Verbindungen

Die strukturellen Eigenschaften unbekannter Verbindungen, einschließlich this compound, können durch In-Source-Fragmentierung unter Verwendung der Massendetektion untersucht werden. Dieser Ansatz bietet eine umfassende Lösung für die Verunreinigungsanalyse, die es Forschern ermöglicht, tiefere Einblicke in die strukturellen Eigenschaften dieser Verbindungen zu gewinnen {svg_4}.

Pharmakologische Forschung

This compound kann in der pharmakologischen Forschung verwendet werden, um die potenziellen toxikologischen Auswirkungen von Verunreinigungen in Arzneimittelformulierungen zu untersuchen. Das Verständnis dieser Auswirkungen ist entscheidend für die Beurteilung des Sicherheitsprofils pharmazeutischer Produkte und die Gewährleistung der Patientensicherheit {svg_5}.

Entwicklung von Radiotracern für die PET-Bildgebung

Es besteht das Potenzial, dass this compound bei der Entwicklung von Radiotracern für die Positronen-Emissions-Tomographie (PET) eingesetzt wird. Diese Anwendung könnte besonders nützlich sein, um Erkrankungen wie Atherosklerose zu beurteilen, bei denen die Affinität der Verbindung zu bestimmten Enzymen wie HMG-CoA-Reduktase von Interesse ist {svg_6}.

Wirkmechanismus

Safety and Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

Biochemische Analyse

Biochemical Properties

Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, Atorvastatin Impurity F has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .

Cellular Effects

Atorvastatin Impurity F influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, Atorvastatin Impurity F affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .

Molecular Mechanism

The molecular mechanism of Atorvastatin Impurity F involves its binding interactions with biomolecules and enzyme inhibition. Atorvastatin Impurity F mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, Atorvastatin Impurity F has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atorvastatin Impurity F have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of Atorvastatin Impurity F in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Atorvastatin Impurity F showing potential in reducing inflammation and oxidative damage .

Dosage Effects in Animal Models

The effects of Atorvastatin Impurity F vary with different dosages in animal models. Studies have shown that Atorvastatin Impurity F can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of Atorvastatin Impurity F may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .

Metabolic Pathways

Atorvastatin Impurity F is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, Atorvastatin Impurity F interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .

Transport and Distribution

Atorvastatin Impurity F is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of Atorvastatin Impurity F is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, Atorvastatin Impurity F may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity F involves the conversion of Atorvastatin into the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for several hours.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is filtered and the resulting solid is washed with water and dried.", "The solid is dissolved in a mixture of methanol and water.", "The solution is filtered and the resulting solid is washed with water and dried.", "The resulting solid is Atorvastatin Impurity F." ] } | |

CAS-Nummer |

1371615-56-3 |

Molekularformel |

C40H47FN3O8Na |

Molekulargewicht |

739.82 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(Amide Impurity) Sodium Salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)